molecular formula C22H23NO B249497 2-[Methyl(trityl)amino]ethanol

2-[Methyl(trityl)amino]ethanol

Cat. No. B249497
M. Wt: 317.4 g/mol
InChI Key: PUSMBGWSVOJTKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Methyl(trityl)amino]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MTE and is a tertiary amine with a trityl group attached to the nitrogen atom. MTE has a molecular weight of 427.6 g/mol and a molecular formula of C27H27NO.

Mechanism of Action

The mechanism of action of MTE is not fully understood, but it is believed to act as a Lewis acid catalyst in various organic reactions. MTE has been shown to activate nucleophiles and stabilize intermediates, leading to increased reaction rates and yields.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of MTE. However, studies have shown that MTE is not toxic to cells and does not induce significant cytotoxicity.

Advantages and Limitations for Lab Experiments

One of the major advantages of MTE is its versatility as a reagent and catalyst in various organic reactions. MTE is also relatively easy to handle and store. However, the synthesis of MTE is a complex process that requires expertise in organic chemistry. Additionally, MTE is relatively expensive, which may limit its use in certain lab experiments.

Future Directions

There are several future directions for the study of MTE. One potential area of research is the development of new synthetic methodologies using MTE as a reagent or catalyst. Another area of research is the investigation of the mechanism of action of MTE in various organic reactions. Additionally, the potential applications of MTE in drug discovery and medicinal chemistry warrant further investigation.
Conclusion:
In conclusion, 2-[Methyl(trityl)amino]ethanol is a versatile compound that has potential applications in various fields such as organic synthesis, catalysis, and drug discovery. The synthesis of MTE is a complex process that requires expertise in organic chemistry. Although there is limited information available on the biochemical and physiological effects of MTE, studies have shown that it is not toxic to cells and does not induce significant cytotoxicity. Further research is needed to explore the potential applications of MTE and its mechanism of action in various fields.

Scientific Research Applications

MTE has been extensively studied for its potential applications in various fields such as organic synthesis, catalysis, and drug discovery. MTE is a versatile reagent that can be used in the synthesis of various compounds such as amino alcohols, amino acids, and peptides. MTE has also been used as a catalyst in various organic reactions such as the Michael addition, aldol reaction, and Mannich reaction.

properties

Molecular Formula

C22H23NO

Molecular Weight

317.4 g/mol

IUPAC Name

2-[methyl(trityl)amino]ethanol

InChI

InChI=1S/C22H23NO/c1-23(17-18-24)22(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,24H,17-18H2,1H3

InChI Key

PUSMBGWSVOJTKY-UHFFFAOYSA-N

SMILES

CN(CCO)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CN(CCO)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-methylamino-ethanol (5.0 gr, 66.6 mmol) and triphenylmethyl chloride (18.6 g, 66.6 mmol) in 150 mL of CH2Cl2 was treated with triethylamine (9.3 mL, 66.6 mmol) and stirred at room temperature for 2 h. The solvent was removed in vacuum and the residue was dissolved in EtOAc (200 mL). The organic solution was washed with water (100 mL) and brine (50 mL), dried over MgSO4, filtered and concentrated in vacuo. The residue was chromatographed on a Flash 40M silica gel (90 g, 32-63 μm) cartridge, eluting with 20% EtOAc in n-heptane, and those fractions with Rf=0.5 by TLC (EtOAc/hexane, 3/7) were combined and concentrated in vacuo to give 18.7 g of the product as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step Two

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